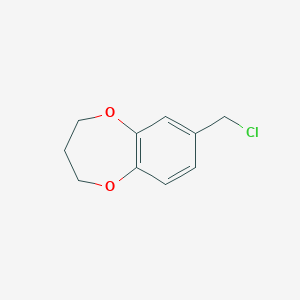

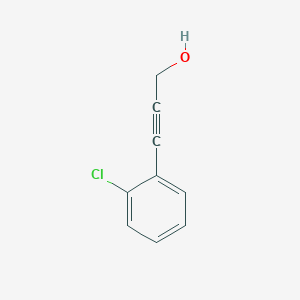

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

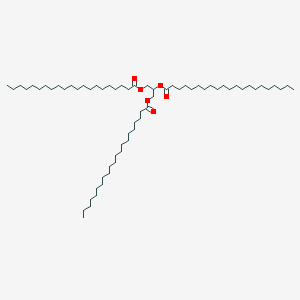

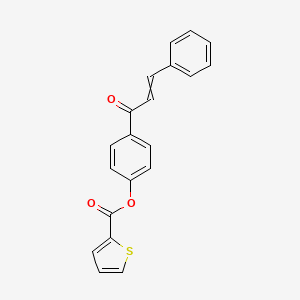

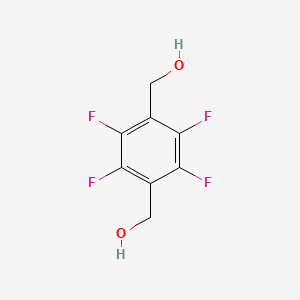

7-(Chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CMBD) is an important synthetic compound used in numerous scientific and industrial applications. CMBD is a heterocyclic compound composed of two rings with a chlorine atom in the center. It is a versatile compound due to its unique physical and chemical properties and its wide range of applications. CMBD has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals and other products. Additionally, CMBD can be used as a reagent to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been synthesized through different chemical reactions, including the Leuckart reaction, which involves heating with formamide and formic acid, followed by acid hydrolysis to produce derivatives with potential local anesthetic activity (Daukshas et al., 1989). This process highlights the compound's reactivity and potential for generating pharmacologically interesting molecules.

- Another study explored a palladium-catalyzed method to access substituted derivatives of 3,4-dihydro-2H-1,5-benzodioxepine, indicating the compound's versatility in synthetic chemistry and its role in generating compounds with biological properties (Damez et al., 2001).

Pharmacological Potential

- Derivatives of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine have been studied for their local anesthetic properties, suggesting potential applications in medical treatments requiring local anesthesia. The synthesis method and pharmacological evaluation of these derivatives underline the importance of chemical modifications in enhancing biological activity (Daukshas et al., 1989).

Chemical Transformations and Mechanistic Insights

- The compound has also been involved in studies focusing on stereoelectronic stabilization in non-chair conformations, providing insights into its structural behavior and the influence of substituents on its conformational dynamics (Lachapelle & St-Jacques, 1988). This research contributes to the understanding of the compound's chemical properties and its interactions under different conditions.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with dna . The compound may act by alkylating DNA, a common mechanism of action for many carcinogens .

Mode of Action

It’s suggested that the compound might act by alkylating dna . Alkylation typically involves the transfer of an alkyl group from the compound to its target. In the case of DNA, this can lead to changes in the DNA structure, affecting its function and potentially leading to mutations.

Pharmacokinetics

Similar compounds, such as chloramphenicol succinate, are metabolized by esterases in the body to their active forms .

Result of Action

Given its potential to alkylate dna, it may lead to dna damage, potentially causing cell death or contributing to the development of cancer .

Propriétés

IUPAC Name |

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZCFOABYOEFPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CCl)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380046 |

Source

|

| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

CAS RN |

67869-70-9 |

Source

|

| Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)